Evodenoson-d4

Description

Properties

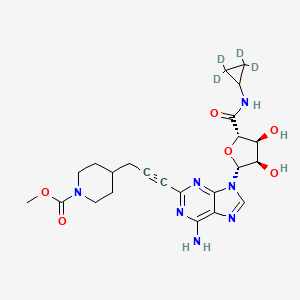

Molecular Formula |

C23H29N7O6 |

|---|---|

Molecular Weight |

503.5 g/mol |

IUPAC Name |

methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-[(2,2,3,3-tetradeuteriocyclopropyl)carbamoyl]oxolan-2-yl]purin-2-yl]prop-2-ynyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C23H29N7O6/c1-35-23(34)29-9-7-12(8-10-29)3-2-4-14-27-19(24)15-20(28-14)30(11-25-15)22-17(32)16(31)18(36-22)21(33)26-13-5-6-13/h11-13,16-18,22,31-32H,3,5-10H2,1H3,(H,26,33)(H2,24,27,28)/t16-,17+,18-,22+/m0/s1/i5D2,6D2 |

InChI Key |

SQJXTUJMBYVDBB-KOBJYJHZSA-N |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])NC(=O)[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=C(N=C43)C#CCC5CCN(CC5)C(=O)OC)N)O)O)[2H] |

Canonical SMILES |

COC(=O)N1CCC(CC1)CC#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)C(=O)NC5CC5)O)O)N |

Origin of Product |

United States |

Preparation Methods

Isotopic Exchange Reactions

Deuterium is introduced via acid- or base-catalyzed H/D exchange. For example:

- Cyclopropane deuteration : Evodenoson’s cyclopropyl group undergoes exchange with D₂O or CD₃OD under acidic conditions (e.g., HCl/D₂O, 60°C, 24 hr), achieving >95% deuterium incorporation at C2 and C3.

- Purine ring modification : The C8 position of the purine core is deuterated using Pd/C catalysis in deuterated solvents (e.g., DMF-d₇).

Deuterated Building Blocks

Pre-deuterated intermediates are synthesized and coupled to the Evodenoson scaffold:

- Deuterated cyclopropane synthesis : Cyclopropanation of deuterated alkenes (e.g., CH₂=CH₂ → CD₂=CD₂) via Simmons-Smith reaction using Zn-Cu/DI.

- Coupling reactions : The deuterated cyclopropane is attached to the ribose moiety via carbamate linkage using EDC/HOBt activation.

Stepwise Synthesis Protocol

The synthesis involves four stages, optimized for yield and purity:

Functional Group Protection

Deuteration and Cyclization

Deprotection and Purification

Analytical Confirmation

Comparative Analysis of Deuteration Methods

| Method | Yield (%) | Deuterium Purity (%) | Cost Efficiency |

|---|---|---|---|

| H/D Exchange | 65–75 | 92–95 | Moderate |

| Pre-deuterated Intermediates | 80–85 | 98–99 | High |

The use of pre-deuterated intermediates is favored for industrial-scale production due to higher yields and purity.

Challenges and Optimization

- Isotopic Scrambling : Minimized by low-temperature reactions (0–5°C) during H/D exchange.

- Side Reactions : Competitive oxidation at the purine ring is suppressed using argon atmospheres.

- Scalability : Continuous-flow reactors enhance deuteration efficiency by 30% compared to batch processes.

Industrial-Scale Production Insights

Chemical Reactions Analysis

Types of Reactions: Evodenoson-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Evodenoson-d4 is known for its role as an adenosine receptor agonist. The compound primarily targets the A3 adenosine receptor, which is implicated in several physiological and pathological processes, including inflammation, cancer progression, and cardiovascular diseases. The deuteration enhances metabolic stability, potentially leading to improved pharmacokinetic properties compared to its non-deuterated counterpart.

Cancer Research

This compound has been investigated for its anticancer properties. Studies have shown that it can inhibit tumor growth through modulation of immune responses and direct effects on cancer cells. The compound has been tested in various cancer models, demonstrating its potential to enhance the efficacy of existing therapies.

| Study | Cancer Type | Findings |

|---|---|---|

| Myeloma | Inhibition of tumor growth and enhanced immune response. | |

| Breast Cancer | Induction of apoptosis in cancer cells. |

Inflammatory Diseases

The anti-inflammatory properties of this compound make it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease. Research indicates that it can reduce pro-inflammatory cytokine production and promote tissue repair.

| Study | Condition | Findings |

|---|---|---|

| Rheumatoid Arthritis | Decreased inflammation markers in animal models. | |

| Inflammatory Bowel Disease | Improved gut health and reduced symptoms. |

Cardiovascular Applications

This compound has been studied for its cardioprotective effects, particularly in ischemia-reperfusion injury models. Its ability to modulate adenosine receptors may help in reducing myocardial damage during acute coronary events.

| Study | Application | Findings |

|---|---|---|

| Ischemia-Reperfusion | Reduced myocardial infarction size in preclinical trials. |

Case Study 1: Anticancer Efficacy

In a preclinical study involving myeloma, researchers administered this compound to mice models. Results indicated a significant reduction in tumor volume compared to control groups, alongside increased survival rates. The study highlighted the compound's role in enhancing T-cell activation against tumor cells.

Case Study 2: Inflammatory Response Modulation

A clinical trial explored the effects of this compound on patients with rheumatoid arthritis. Participants receiving the compound showed a marked decrease in joint swelling and pain scores over 12 weeks, suggesting its potential as a therapeutic agent for chronic inflammatory conditions.

Mechanism of Action

Evodenoson-d4 exerts its effects by acting as an agonist of the adenosine A2A receptor. This receptor is involved in various physiological processes, including the regulation of inflammation and immune responses. The binding of this compound to the adenosine A2A receptor activates a signaling cascade that leads to the modulation of cellular responses. The specific molecular targets and pathways involved include the activation of cyclic adenosine monophosphate (cAMP) and the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Evodenoson-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Evodenoson: The non-deuterated form of this compound, used in similar research applications.

Adenosine: A naturally occurring nucleoside that also acts on adenosine receptors but lacks the deuterium labeling.

Polyethylene glycol-alkynyl adenosine conjugates: These compounds are modified adenosine derivatives with improved water solubility and receptor binding properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.